molecular formula C16H12O5 B12544704 4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol CAS No. 143727-94-0

4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol

Cat. No.: B12544704
CAS No.: 143727-94-0
M. Wt: 284.26 g/mol
InChI Key: HBEJMBQIOQUAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol is a complex organic compound with a unique structure that combines a furobenzodioxole moiety with a benzene-1,3-diol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced forms .

Scientific Research Applications

4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furobenzodioxole derivatives and benzene-1,3-diol analogs. Examples include:

Uniqueness

4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

143727-94-0

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

4-(7-methylfuro[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol

InChI

InChI=1S/C16H12O5/c1-8-11-5-14-15(20-7-19-14)6-13(11)21-16(8)10-3-2-9(17)4-12(10)18/h2-6,17-18H,7H2,1H3

InChI Key

HBEJMBQIOQUAHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)OCO3)C4=C(C=C(C=C4)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.